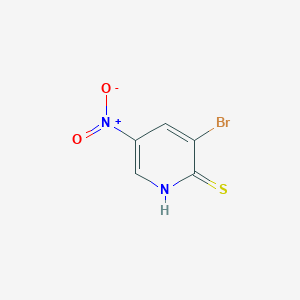

3-Bromo-2-mercapto-5-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

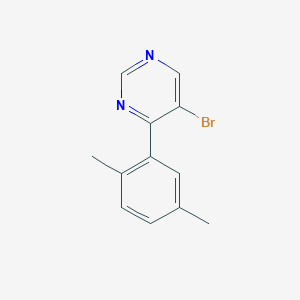

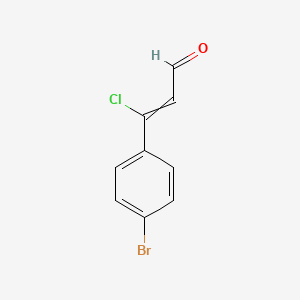

3-Bromo-2-mercapto-5-nitropyridine is a compound that is not directly mentioned in the provided papers, but it can be inferred to be a brominated and nitro-substituted pyridine derivative with a mercapto (thiol) group. This type of compound is likely to be of interest due to its potential applications in the synthesis of more complex heterocyclic compounds and possibly for its biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from readily available precursors. For instance, 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, can be synthesized from 2-tert-butylthiazolo[4,5-b]pyridine and further reacts with various chloronitrobenzenes to yield azaphenoxathiine derivatives . Although the synthesis of 3-Bromo-2-mercapto-5-nitropyridine is not explicitly described, similar methodologies could potentially be applied, involving halogenation, nitration, and the introduction of a mercapto group.

Molecular Structure Analysis

Quantum mechanical and spectroscopic studies, such as those performed on 2-Amino-3-bromo-5-nitropyridine, provide insights into the molecular structure and electronic properties of bromo-nitropyridine derivatives . These studies typically involve Density Functional Theory (DFT) calculations and spectroscopic techniques like FT-IR and FT-Raman to determine vibrational frequencies and optimize molecular geometries. Such analyses could be relevant for understanding the structure of 3-Bromo-2-mercapto-5-nitropyridine.

Chemical Reactions Analysis

The chemical reactivity of bromopyridine derivatives is highlighted in cross-coupling reactions, where, for example, 3-nitro-4-bromopyridine undergoes Pd-catalyzed cross-coupling with aryltrialkoxysilanes . This suggests that 3-Bromo-2-mercapto-5-nitropyridine could also participate in similar cross-coupling reactions, potentially leading to the synthesis of biologically active compounds or materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives can be deduced from computational studies, which provide information on molecular parameters such as HOMO-LUMO energies, electronegativity, and chemical potential . These properties are crucial for predicting the behavior of the compound in various chemical environments and for assessing its potential applications. For instance, the high beta value and non-zero dipole moment of 2-Amino-3-bromo-5-nitropyridine indicate its suitability as a Non-Linear Optical (NLO) material . Similar properties could be expected for 3-Bromo-2-mercapto-5-nitropyridine, with the mercapto group potentially adding to its reactivity and binding characteristics.

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-2-mercapto-5-nitropyridine is the respiratory system . .

Biochemical Pathways

Nitropyridines are known to be involved in various reactions, including the synthesis of 2-substituted-5-nitro-pyridines . It’s possible that 3-Bromo-2-mercapto-5-nitropyridine could affect similar pathways.

Result of Action

It’s known that nitropyridines can cause skin and eye irritation, and may also cause respiratory irritation .

Propriétés

IUPAC Name |

3-bromo-5-nitro-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXXADZVLHJOSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649899 |

Source

|

| Record name | 3-Bromo-5-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-mercapto-5-nitropyridine | |

CAS RN |

876489-83-7 |

Source

|

| Record name | 3-Bromo-5-nitropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1293396.png)

![N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B1293400.png)